molecular formula C10H16N4OS2 B5782857 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-cyclohexylacetamide

2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-cyclohexylacetamide

Cat. No.: B5782857
M. Wt: 272.4 g/mol
InChI Key: PMGABMZHRIXEGY-UHFFFAOYSA-N
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Description

2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-cyclohexylacetamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Preparation Methods

The synthesis of 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-cyclohexylacetamide typically involves multiple steps. One common method includes the following steps :

    Formation of 5-amino-1,3,4-thiadiazole-2-thiol: This is achieved by reacting hydrazinecarbothioamide with carbon disulfide.

    Acylation: The 5-amino-1,3,4-thiadiazole-2-thiol is then acylated with 2-chloroacetyl chloride to form 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)acetamide.

    Cyclohexylation: Finally, the acetamide derivative is reacted with cyclohexylamine to yield this compound.

Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, solvent choice, and reaction time .

Chemical Reactions Analysis

2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-cyclohexylacetamide can undergo various chemical reactions, including :

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-cyclohexylacetamide has several scientific research applications :

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It exhibits antimicrobial and anticancer activities, making it a candidate for drug development.

    Medicine: It is studied for its potential therapeutic effects against various diseases.

    Industry: It is used in the development of new materials with specific properties.

Comparison with Similar Compounds

Properties

IUPAC Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-cyclohexylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4OS2/c11-9-13-14-10(17-9)16-6-8(15)12-7-4-2-1-3-5-7/h7H,1-6H2,(H2,11,13)(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMGABMZHRIXEGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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